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Compound of Interest

Compound Name: p80-coilin

Cat. No.: B1178142 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to help researchers, scientists, and drug development professionals increase

the yield of purified p80-coilin protein.

Troubleshooting Guides
Problem 1: Low or No Expression of p80-Coilin
Possible Causes and Solutions
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Possible Cause Recommended Solution Expected Improvement

Suboptimal Codon Usage

Synthesize a gene optimized

for your expression host (e.g.,

E. coli, insect cells,

mammalian cells).[1]

2 to 10-fold increase in

expression.

Inefficient Promoter

Subclone the p80-coilin gene

into a vector with a stronger,

inducible promoter (e.g., T7

promoter in E. coli, CMV

promoter in mammalian cells).

[2]

Variable, can significantly

boost expression.

Plasmid Integrity Issues

Verify the plasmid sequence

and ensure the p80-coilin open

reading frame is correct and in-

frame with any tags.

Ensures expression of the

correct protein.

Toxicity of p80-Coilin

Use a tightly regulated

expression system to minimize

basal expression before

induction.[2] Lower the

induction temperature and/or

inducer concentration.

Prevents cell death and allows

for protein accumulation.

Problem 2: p80-Coilin is Expressed but Insoluble
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Possible Causes and Solutions
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Possible Cause Recommended Solution Expected Improvement

Improper Protein Folding

Lower the expression

temperature (e.g., 16-20°C)

and express for a longer

duration (16-20 hours).[3]

Can significantly increase the

soluble fraction.

Lack of Solubility-Enhancing

Tag

Fuse a highly soluble protein

tag, such as Maltose Binding

Protein (MBP) or SUMO, to the

N-terminus of p80-coilin.[3]

Often dramatically improves

solubility.

Inappropriate Lysis Buffer

Screen different lysis buffer

conditions, varying pH, salt

concentration, and additives

like glycerol or non-ionic

detergents.

Can improve the recovery of

soluble protein.

Formation of Disulfide Bonds

If applicable, add reducing

agents like DTT or β-

mercaptoethanol to the lysis

and purification buffers.[4]

Prevents aggregation due to

incorrect disulfide bonds.

Co-expression with

Chaperones

Co-transform and co-express

with chaperone plasmids (e.g.,

GroEL/ES, DnaK/J) to assist in

proper folding.[3]

Can increase the yield of

correctly folded, soluble

protein.

Problem 3: Low Yield After Purification
Possible Causes and Solutions

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/post/Can_someone_suggest_how_to_improve_efficiency_of_protein_binding_during_purification
https://www.researchgate.net/post/Can_someone_suggest_how_to_improve_efficiency_of_protein_binding_during_purification
https://www.sigmaaldrich.com/JP/ja/technical-documents/technical-article/protein-biology/protein-purification/troubleshooting1
https://www.researchgate.net/post/Can_someone_suggest_how_to_improve_efficiency_of_protein_binding_during_purification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Possible Cause Recommended Solution Expected Improvement

Inefficient Cell Lysis

Optimize the lysis method

(e.g., sonication, high-pressure

homogenization) to ensure

complete cell disruption.[5]

Maximizes the release of total

protein.

Protein Degradation

Add a protease inhibitor

cocktail to the lysis buffer and

keep the sample cold at all

times.[5]

Prevents loss of protein due to

proteolysis.

Poor Binding to Affinity Resin

Ensure the affinity tag is

accessible and not sterically

hindered.[5] Optimize binding

buffer conditions (pH, salt

concentration). For His-tags,

ensure no chelating agents are

present.[4]

Improves capture of the target

protein.

Suboptimal Elution Conditions

Perform a gradient elution to

determine the optimal

concentration of the eluting

agent (e.g., imidazole for His-

tags).[5] Ensure the elution

buffer pH is appropriate.

Maximizes recovery of bound

protein.

Protein Precipitation During

Purification

Maintain protein solubility by

including additives like

glycerol, non-ionic detergents,

or specific salts in the

purification buffers.[4][6]

Prevents loss of protein due to

aggregation.

Frequently Asked Questions (FAQs)
Q1: What is the best expression system for p80-coilin?

A1: The optimal expression system can depend on the downstream application.
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E. coli: Generally provides the highest yield at the lowest cost, making it ideal for large-scale

production of p80-coilin for structural studies or antibody generation. However, as a human

nuclear protein, it may be prone to insolubility.[2]

Baculovirus-Infected Insect Cells: A good alternative if E. coli expression results in insoluble

protein, as insect cells can perform some post-translational modifications and have a more

complex folding machinery.

Mammalian Cells (e.g., HEK293, CHO): This system is preferred if the native post-

translational modifications of p80-coilin are critical for its function in your experiments,

though yields are typically lower than in microbial systems.[1]

Q2: Should I use a fusion tag for p80-coilin purification?

A2: Yes, using a fusion tag is highly recommended. A 6x-His tag is a common choice for

efficient affinity purification using immobilized metal affinity chromatography (IMAC).[3] For

potentially insoluble proteins like p80-coilin, a solubility-enhancing tag like Maltose Binding

Protein (MBP) can be very effective.[3] The tag can often be removed by a specific protease

(e.g., TEV, PreScission) after purification if required.

Q3: My p80-coilin protein is in inclusion bodies. What is the best way to purify it?

A3: Purifying from inclusion bodies requires denaturation and refolding.

Solubilization: Solubilize the washed inclusion bodies using strong denaturants like 8M urea

or 6M guanidine hydrochloride.[4]

Purification: Purify the denatured protein using affinity chromatography (e.g., IMAC for a His-

tag) under denaturing conditions.

Refolding: Refold the purified protein by gradually removing the denaturant, often through

dialysis or rapid dilution into a refolding buffer. This step may require extensive optimization

of buffer conditions (pH, additives, temperature).

Q4: How can I confirm the identity and purity of my purified p80-coilin?

A4: You should use a combination of methods:
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SDS-PAGE: To assess the purity and apparent molecular weight of the protein.

Western Blotting: To confirm the identity of the protein using an anti-coilin antibody or an

antibody against the fusion tag.[7][8]

Mass Spectrometry: For definitive identification of the protein.

Experimental Protocols
Protocol 1: Expression of His-MBP-p80-Coilin in E. coli

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the

expression plasmid containing the His-MBP-p80-coilin construct.

Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a

single colony and grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow

at 37°C until the OD600 reaches 0.6-0.8.

Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final

concentration of 0.1-0.5 mM.

Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell

pellet can be stored at -80°C.

Protocol 2: Purification of Soluble His-MBP-p80-Coilin
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM

NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, and protease inhibitor cocktail). Lyse the

cells by sonication or high-pressure homogenization on ice.

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.
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Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH

8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol).

Elution: Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500

mM imidazole, 10% glycerol). Collect fractions.

Analysis: Analyze the eluted fractions by SDS-PAGE to identify those containing pure p80-
coilin.

Further Purification (Optional): If necessary, pool the pure fractions and perform size-

exclusion chromatography for higher purity and to buffer exchange the protein into a suitable

storage buffer.
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Caption: Workflow for expression and purification of tagged p80-coilin.
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Caption: A logical troubleshooting guide for increasing p80-coilin yield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. documents.thermofisher.com [documents.thermofisher.com]

2. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]

5. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]

6. pdf.dutscher.com [pdf.dutscher.com]

7. Human autoantibody to a novel protein of the nuclear coiled body: immunological
characterization and cDNA cloning of p80-coilin - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Optimizing Purified p80-
Coilin Yield]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1178142#how-to-increase-the-yield-of-purified-p80-
coilin-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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